

Technical Guide: (4R)-4-Benzyl-D-Glutamic Acid

Solubility & Handling

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Compound of Interest

Compound Name: (4R)-4-Benzyl-D-glutamic acid

CAS No.: 402821-16-3

Cat. No.: B1609714

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Chemical Identity & Structural Significance

Differentiation Alert: It is critical to distinguish this compound from D-glutamic acid

-benzyl ester.

- Target Compound: **(4R)-4-Benzyl-D-glutamic acid** (C-benzyl substitution at the -carbon).[1]
- Common Analog: D-glutamic acid
-benzyl ester (O-benzyl esterification).[1]

The C-benzyl substitution at position 4 creates a stable carbon-carbon bond that is resistant to esterases, making this compound a robust structural probe for enzyme active sites (specifically bacterial glutamate racemase) compared to the labile ester.[1]

Property	Data
CAS Number	2055114-59-3 (HCl Salt)
IUPAC Name	(2R,4R)-2-amino-4-benzylpentanedioic acid hydrochloride
Molecular Formula	
Molecular Weight	273.72 g/mol (HCl Salt); 237.25 g/mol (Free Acid)
Stereochemistry	(2R, 4R) – D-configuration at -carbon; R-configuration at -carbon. ^{[1][2]}

Solubility Profile & Physicochemical Data

The solubility of **(4R)-4-Benzyl-D-glutamic acid** is governed by its zwitterionic amino acid backbone competing with the hydrophobic benzyl side chain.^[1]

Quantitative Solubility Estimates

Data derived from biological assay conditions and physicochemical modeling of amino acid HCl salts.

Solvent System	Solubility Limit	Conditions / Notes
Water (Milli-Q)	> 25 mg/mL (>100 mM)	As HCl salt.[1] pH < 2.[1]0. High solubility due to ionic lattice energy disruption by protonation.[1]
PBS (pH 7.4)	~ 2 - 5 mg/mL	Free zwitterion form.[1] Solubility decreases near isoelectric point (pI).[1]
DMSO	> 50 mg/mL	Excellent solvent for stock solutions.[1]
Methanol	Soluble	Moderate solubility; useful for crystallization/purification.[1]
Ethanol	Sparingly Soluble	Often used as an anti-solvent to precipitate the purified salt. [1]
Diethyl Ether	Insoluble	Used to wash precipitates to remove non-polar impurities.[1]

pH-Dependent Solubility Logic

The compound exhibits classic amphoteric behavior.[1] Its solubility curve is U-shaped, with the minimum at its Isoelectric Point (pI).

- Acidic pH (< 2.0): High solubility.[1] The amine is protonated () and carboxyls are protonated ().[1] The ionic species (HCl salt) solvates well.[1]
- Neutral pH (3.5 - 5.0): Minimum solubility (pI region).[1] The net charge approaches zero (Zwitterion:), promoting crystal lattice aggregation.[1]
- Basic pH (> 8.0): High solubility.[1] Carboxyl groups are deprotonated (

), creating a repulsive negative charge that aids solvation.[1]

Experimental Protocols

Preparation of Stock Solutions for Bioassays

Objective: Prepare a 100 mM stock solution for enzyme inhibition assays (e.g., Murl inhibition).

- Weighing: Accurately weigh 27.4 mg of **(4R)-4-Benzyl-D-glutamic acid HCl**.
- Solvent Choice:
 - Preferred: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1] The solution should be clear and colorless.
 - Alternative (Aqueous): Add 0.8 mL of Milli-Q water. The solid should dissolve immediately due to the HCl salt form.[1] Adjust volume to 1.0 mL.
 - Note on pH: If using water, the resulting solution will be acidic (pH ~2).[1] Neutralize with 1N NaOH only if the assay buffer capacity is low, but watch for precipitation as you pass through the pI (pH ~3-4).[1]

Purification via Crystallization

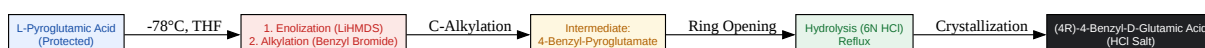
If the compound purity is compromised (e.g., presence of benzyl bromide residues), use this "Self-Validating" recrystallization protocol.

- Dissolution: Dissolve crude solid in minimum volume of hot Methanol (60°C).
- Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble particulates (silica/dust).[1]
- Precipitation: Slowly add Diethyl Ether (anti-solvent) dropwise to the filtrate until persistent cloudiness appears.
- Crystallization: Store at 4°C overnight. The hydrophobic benzyl group drives the formation of defined crystals/precipitate in the presence of ether.[1]

- Collection: Centrifuge (5000 x g, 5 min) or filter. Wash pellet 2x with cold ether.[1] Dry under high vacuum.[1]

Synthesis & Structural Logic (Visualized)

The synthesis of 4-substituted glutamates typically proceeds via the alkylation of a protected pyroglutamate lactam, followed by hydrolysis.[1] This route confirms the structural assignment and solubility properties.[1]



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Figure 1: Synthetic pathway logic. The final hydrolysis step in HCl yields the water-soluble hydrochloride salt directly.[1]

Biological Application & Stability[1]

- Target: Bacterial Glutamate Racemase (Murl).[1]
- Mechanism: Competitive inhibition.[1] The 4-benzyl group mimics the transition state or occupies a hydrophobic pocket adjacent to the active site cysteines.[1]
- Stability: Unlike ester derivatives (which hydrolyze in plasma/media), the C-benzyl bond is metabolically stable in standard 24-48 hour cell assays.[1]
- Storage: Store solid at -20°C with desiccant. Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

References

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